4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]benzene-1,3-diol
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Overview
Description
4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]benzene-1,3-diol is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines multiple heterocyclic rings, making it a promising candidate for various biological and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]benzene-1,3-diol typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine, chlorinated aromatic compounds, and various catalysts to facilitate cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This can lead to alterations in cellular pathways, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-c]pyrimidine: Shares structural similarities and is also investigated for its pharmacological potential.
Uniqueness
4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]benzene-1,3-diol is unique due to its combination of multiple heterocyclic rings and the presence of both chlorophenyl and benzene-1,3-diol moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research .
Properties
Molecular Formula |
C18H11ClN6O2 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
4-[10-(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]benzene-1,3-diol |
InChI |
InChI=1S/C18H11ClN6O2/c19-10-2-1-3-11(6-10)25-17-14(8-21-25)18-22-16(23-24(18)9-20-17)13-5-4-12(26)7-15(13)27/h1-9,26-27H |
InChI Key |
WQHSDCQZDKQRET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=C(C=C(C=C5)O)O |
Origin of Product |
United States |
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